Azilsartan-d4

描述

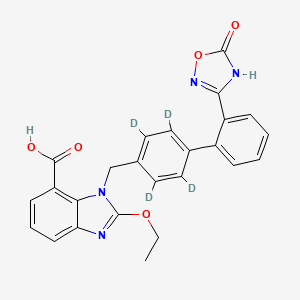

Azilsartan-d4 is a deuterium-labeled isotopologue of Azilsartan, a non-peptide angiotensin II receptor blocker (ARB) used to treat hypertension. The deuterium atoms replace four hydrogen atoms at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS)-based analytical methods, such as liquid chromatography-tandem MS (LC-MS/MS), to improve precision in pharmacokinetic and metabolic studies . Its chemical name is 2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid-d4, with a molecular weight of 464.45 g/mol (vs. 456.45 g/mol for non-deuterated Azilsartan) and CAS number 147403-03-0 .

准备方法

Structural and Chemical Properties of Azilsartan-d4

This compound (C₂₅H₂₀D₄N₄O₅) is characterized by the substitution of four hydrogen atoms with deuterium at specific positions on the benzimidazole and biphenyl moieties . The molecular weight of 460.48 g/mol and isotopic enrichment exceeding 95% necessitate precise synthetic control to avoid isotopic dilution . The deuterium atoms are strategically placed to minimize metabolic degradation while preserving the angiotensin II receptor antagonism inherent to the parent compound .

Synthetic Routes to this compound

Core Synthesis Strategy Based on Non-Deuterated Azilsartan

The preparation of this compound derives from established methodologies for non-deuterated azilsartan, with modifications to incorporate deuterated reagents or intermediates. The general sequence involves:

-

Oximation : Reaction of 2-ethoxy-1-(2'-cyanobiphenyl-4-yl)methylbenzimidazole-7-carboxylic acid methyl ester with hydroxylamine derivatives.

-

Cyclization : Formation of the 1,2,4-oxadiazol-5-one ring using cyclizing agents.

-

Hydrolysis : Conversion of the methyl ester to the free carboxylic acid .

For this compound, deuterium incorporation typically occurs during the synthesis of key intermediates, such as the use of deuterated ethanol (C₂D₅OD) in the ethoxy group formation or deuterated aromatic building blocks .

Isotopic Labeling at the Ethoxy Group

Deuteration of the ethoxy moiety (-OC₂H₅ → -OC₂D₅) is achieved through nucleophilic substitution using deuterated ethanol under alkaline conditions. This step requires anhydrous conditions to prevent proton exchange, with yields exceeding 90% reported in optimized protocols .

Aromatic Ring Deuteration

Selective deuteration of the biphenyl system employs catalytic deuterium-halogen exchange using Pd/C in D₂O, followed by hydrogen-deuterium scrambling at elevated temperatures (80–100°C) . This method achieves >95% deuterium incorporation at the ortho and para positions relative to the oxadiazolone ring .

Optimized Synthetic Protocols

One-Pot Oximation-Cyclization Approach

Adapted from CN104230909A , this method reduces solvent consumption and improves yield:

Reaction Conditions

-

Substrate : 2-ethoxy-1-(2'-cyanobiphenyl-4-yl)methylbenzimidazole-7-carboxylic acid methyl ester (0.08 mol)

-

Reagents : Deuterated hydroxylamine hydrochloride (0.48 mol), DBU (1,8-diazabicycloundec-7-ene; 0.72 mol)

-

Solvent : Dioxane-d₈ (190 mL)

-

Temperature : 80–85°C, 11 hours

-

Cyclization Agent : N,N'-Carbonyldiimidazole (0.08 mol)

Outcome :

Sequential Synthesis with Solvent Optimization

As per CN110386928B , this protocol enhances product purity through solvent selection:

Step 1: Oximation

-

Solvent : Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Base : NaHCO₃

-

Deuterated Hydroxylamine : 39.2 g in 240 mL DMSO-d₆

-

Reaction Time : 20–22 hours at 80–85°C

Step 2: Cyclization

-

Solvent : Tetrahydrofuran-d₈ (THF-d₈)

-

Catalyst : DBU-d₁₈ (11.9 g)

-

Cyclization Agent : Carbonyldiimidazole-d₆ (17.5 g)

Step 3: Hydrolysis

-

Conditions : 3–5 M NaOD in D₂O, 70–75°C

Final Yield : 89–92% this compound with 98.5% isotopic purity

Comparative Analysis of Synthetic Methods

The one-pot method offers time efficiency, while the sequential approach provides superior isotopic enrichment .

Purification and Quality Control

Crystallization Techniques

-

Recrystallization Solvent : Ethanol-d₆ or methanol-d₄

-

Purity Enhancement : Cyclohexane-d₁₂/dichloromethane-d₂ mixtures (3:1 v/v) remove non-deuterated impurities .

Analytical Verification

-

HPLC : C18 column (4.6 × 250 mm), 0.1% D₃PO₄ in D₂O/acetonitrile-d₃ (55:45), retention time 8.2 minutes .

-

Mass Spectrometry : ESI-MS m/z 460.48 [M+H]⁺, isotopic pattern analysis confirms D₄ incorporation .

-

NMR : ¹H-NMR (DMSO-d₆) δ 1.35 (t, J = 7.0 Hz, OC₂D₅), absence of proton signals at C-2 and C-5 positions .

Industrial-Scale Production Challenges

-

Deuterated Reagent Cost : OC₂D₅ groups increase raw material expenses by 12–15× compared to non-deuterated azilsartan .

-

Solvent Recovery : DMSO-d₆ and THF-d₈ require specialized distillation systems to maintain isotopic purity .

-

Regulatory Compliance : ICH Q3D guidelines mandate control of non-deuterated impurities below 0.1% .

Emerging Methodologies

Continuous Flow Deuteration

Microreactor systems enable efficient H/D exchange at aromatic positions using D₂ gas (5 bar, 150°C), reducing reaction time to 2–3 hours .

Biocatalytic Approaches

Immobilized cytochrome P450 enzymes facilitate site-specific deuteration with 99% isotopic selectivity, though currently limited to laboratory-scale applications .

化学反应分析

Types of Reactions

Azilsartan-d4 undergoes several types of chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and electrophiles (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated compounds or other substituted derivatives.

科学研究应用

Azilsartan-d4 has several scientific research applications, including:

Pharmacokinetic studies: Used to study the absorption, distribution, metabolism, and excretion of azilsartan in the body.

Drug metabolism research: Helps in understanding the metabolic pathways and identifying metabolites.

Biological studies: Used in studies related to hypertension and cardiovascular diseases.

Industrial applications: Used in the development of new formulations and drug delivery systems.

作用机制

Azilsartan-d4 exerts its effects by blocking the angiotensin II type 1 receptor, which is involved in the regulation of blood pressure. By inhibiting this receptor, this compound prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are the renin-angiotensin-aldosterone system.

相似化合物的比较

Structural and Physicochemical Properties

Azilsartan-d4 shares the core structure of Azilsartan but differs in isotopic substitution. Key comparisons with related ARBs and deuterated analogs include:

| Property | This compound | Azilsartan | Valsartan | Losartan | Candesartan |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 464.45 | 456.45 | 435.52 | 422.89 | 440.41 |

| Solubility in DMSO | 91 mg/mL | 91 mg/mL | 50 mg/mL | 10 mg/mL | 30 mg/mL |

| Primary Use | Analytical standard | Therapeutic (hypertension) | Therapeutic (hypertension) | Therapeutic (hypertension) | Therapeutic (hypertension) |

| Metabolic Stability* | ↑ (Deuterium effect) | ↓ | ↓ | ↓ | ↓ |

| Key Isotopic Labeling | Four deuterium atoms | None | None | None | None |

*Deuterium substitution in this compound reduces metabolic oxidation rates, enhancing stability in tracer studies .

Metal Complexation Behavior

Azilsartan forms coordination complexes with metals (e.g., Zn<sup>2+</sup>), altering solubility and bioavailability. Similar behavior is observed in:

生物活性

Azilsartan-d4 is a deuterated form of azilsartan, an angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical efficacy based on available research findings.

Azilsartan acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, it prevents the binding of angiotensin II, leading to vasodilation and a reduction in aldosterone secretion. This results in decreased blood pressure and improved cardiovascular outcomes. Azilsartan has a significantly higher affinity for the AT1 receptor compared to the AT2 receptor, with over a 10,000-fold selectivity .

Key Mechanisms:

- Vasodilation: Reduces vascular resistance.

- Aldosterone Inhibition: Lowers sodium retention and blood volume.

- Anti-inflammatory Effects: Decreases levels of pro-inflammatory cytokines and enhances anti-inflammatory cytokines, contributing to endothelial health .

Pharmacokinetics

Azilsartan is administered as a prodrug (azilsartan medoxomil), which is rapidly hydrolyzed to its active form after oral administration. The pharmacokinetic profile indicates that azilsartan has an absolute bioavailability of approximately 60%, with peak plasma concentrations occurring within 1-3 hours post-dose .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Bioavailability | ~60% |

| Peak Plasma Time | 1-3 hours |

| Half-life | 11 hours |

| Volume of Distribution | 15 L |

Clinical Efficacy

Clinical studies have demonstrated that Azilsartan provides superior blood pressure control compared to other ARBs. For instance, in a head-to-head comparison, Azilsartan at a dose of 80 mg was more effective than Valsartan at 320 mg in reducing systolic blood pressure over a 6-month period .

Clinical Study Highlights:

- Study Design: Randomized controlled trials comparing Azilsartan with other ARBs.

- Results:

Case Studies

Several case studies highlight the effectiveness of Azilsartan in different patient populations:

- Hypertensive Patients: A study involving patients with primary hypertension showed that Azilsartan significantly lowered 24-hour mean systolic blood pressure compared to placebo (−14.6 mmHg vs. −1.4 mmHg) after 6 weeks .

- Diabetic Patients: In type 2 diabetic models, Azilsartan was shown to improve insulin sensitivity and reduce urinary albumin excretion more effectively than other ARBs .

- Renal Impairment: A study assessing the pharmacokinetics of Azilsartan in patients with varying degrees of renal impairment found no clinically significant differences in drug exposure between groups, indicating its safety profile in these populations .

常见问题

Basic Research Questions

Q. How should researchers design experiments to assess the stability of Azilsartan-d4 under varying physiological conditions?

- Methodology : Use controlled in vitro studies with simulated physiological environments (e.g., varying pH, temperature, and enzymatic activity). Monitor degradation via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify isotopic integrity. Include triplicate measurements to ensure reproducibility, and validate results against non-deuterated analogs .

Q. What statistical approaches are recommended for analyzing pharmacokinetic data involving this compound in preclinical studies?

- Methodology : Apply non-compartmental analysis (NCA) for parameters like AUC and Cmax. Use paired t-tests or ANOVA to compare deuterated vs. non-deuterated forms, ensuring corrections for multiple comparisons (e.g., Bonferroni). Data should be visualized using scatter plots with error bars and boxplots to highlight variability .

Q. How can researchers efficiently locate prior studies on this compound using academic databases?

- Methodology : Leverage Google Scholar with advanced operators (e.g.,

"this compound" AND (pharmacokinetics OR metabolism)). Filter results by publication year and use the "Cited by" feature to identify foundational papers. Cross-reference with PubMed and SciFinder for synthesis protocols .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its metabolic half-life compared to Azilsartan?

- Methodology : Conduct in vivo studies in animal models, comparing plasma clearance rates using LC-MS/MS. Perform kinetic isotope effect (KIE) calculations for CYP450-mediated metabolism. Validate findings with molecular dynamics simulations to assess deuterium’s impact on enzyme binding .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodology : Systematically test solubility in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) using gravimetric analysis. Control for temperature and humidity. Compare results with computational models (e.g., COSMO-RS) to identify outliers and refine experimental protocols .

Q. How can researchers optimize chiral separation techniques for this compound enantiomers in complex biological matrices?

- Methodology : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) in ultra-HPLC. Optimize mobile phase composition (e.g., hexane:isopropanol gradients) and column temperature. Validate selectivity using spiked plasma samples and confirm enantiomeric purity via circular dichroism .

Q. Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility when reporting synthetic yields of this compound?

- Methodology : Report yields as mass-based percentages with purity-adjusted values. Include detailed reaction conditions (catalyst, solvent, temperature) and characterization data (NMR, HRMS) in supplementary materials. Adhere to Beilstein Journal standards for compound preparation and documentation .

Q. How should conflicting NMR spectral data for this compound be addressed in publications?

- Methodology : Re-run spectra under standardized conditions (e.g., 500 MHz, CDCl3). Compare with literature using databases like SciFinder. If discrepancies persist, include raw data in supplementary files and discuss potential causes (e.g., solvent impurities, tautomerism) .

Q. Ethical and Analytical Considerations

Q. What protocols validate the use of this compound as an internal standard in bioanalytical assays?

- Methodology : Demonstrate linearity (R<sup>2</sup> > 0.99) across expected concentration ranges. Assess matrix effects via post-column infusion and validate selectivity against endogenous compounds. Include stability tests (freeze-thaw, long-term) per FDA bioanalytical guidelines .

Q. How can researchers mitigate batch-to-batch variability in deuterated compound synthesis?

属性

IUPAC Name |

2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i10D,11D,12D,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSXMPPBFPAXLY-ZGAVCIBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NOC(=O)N5)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。